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molecular formula C18H22O6 B1235370 1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene CAS No. 14262-07-8

1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene

Cat. No. B1235370
M. Wt: 334.4 g/mol
InChI Key: PKTVMNKLPFVXBH-UHFFFAOYSA-N
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Patent
US09273021B2

Procedure details

Compound 6 (7.0 g, 0.024 mol) and copper powder (2.0 g, 0.03 1 mol) were mixed thoroughly and transferred to a heavy wall, pressure vessel. The vessel was placed into a sand-bath at the initial temperature of 120° C. Once the vessel was secured, the temperature of the bath was raised to 235° C. in 15 min and kept at 235° C. for 1 h. The vessel was allowed to cool and the contents removed and powdered. The product was extracted with methanol for 18 h in a soxhlet. The resultant solution was concentrated in vacuo. Purification of the crude reaction mixture via column chromatography (1:5 ethyl acetate/hexane) yielded 7 (3.1 g, 78%) as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
copper
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([O:10][CH3:11])=[CH:4][C:3]=1[O:12][CH3:13]>[Cu]>[CH3:13][O:12][C:3]1[CH:4]=[C:5]([O:10][CH3:11])[CH:6]=[C:7]([O:8][CH3:9])[C:2]=1[C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([O:10][CH3:11])=[CH:4][C:3]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
IC1=C(C=C(C=C1OC)OC)OC
Name
copper
Quantity
2 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
235 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was placed into a sand-bath
CUSTOM
Type
CUSTOM
Details
temperature of 120° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the contents removed
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methanol for 18 h in a soxhlet
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture via column chromatography (1:5 ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C(=CC(=C1)OC)OC)C1=C(C=C(C=C1OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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